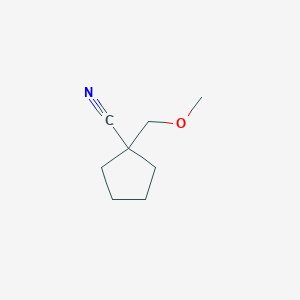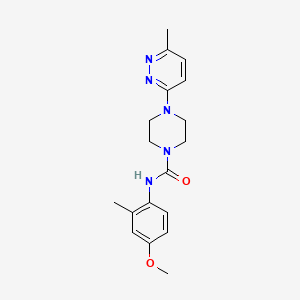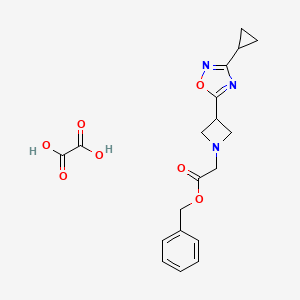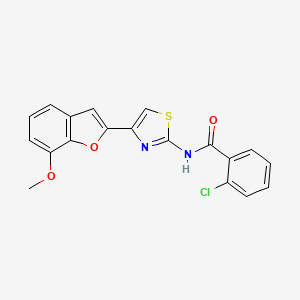
1-(4-Mercaptophenyl)ethanone
Vue d'ensemble
Description
1-(4-Mercaptophenyl)ethanone is a chemical compound with the molecular formula C8H8OS . It has a molecular weight of 152.21 g/mol . This compound is used in scientific research and possesses unique properties that make it valuable for various applications.
Synthesis Analysis
The synthesis of 1-(4-Mercaptophenyl)ethanone involves a two-stage process . In the first stage, 4-(Methylthio)acetophenone reacts with sodium thiomethoxide in N,N-dimethyl-formamide at 130℃ for 1.5 hours. In the second stage, the reaction mixture is cooled to ambient temperature and poured into a mixture of dilute citric acid, ether, and ice .Molecular Structure Analysis
The molecular structure of 1-(4-Mercaptophenyl)ethanone consists of a benzene ring attached to an ethanone group at one end and a mercapto group at the other . The presence of the mercapto group (-SH) makes this compound a thiol, which are known for their strong odors.Physical And Chemical Properties Analysis
1-(4-Mercaptophenyl)ethanone has a density of 1.1±0.1 g/cm3 and a boiling point of 266.3±23.0 °C at 760 mmHg . It has a molar refractivity of 44.5±0.3 cm3 and a polar surface area of 56 Å2 .Applications De Recherche Scientifique
- Enantioselective Reduction : Researchers have explored biocatalytic approaches using whole-cell systems to reduce 4-methoxyacetophenone (a derivative of 4-Methylacetophenone) to 1-(4-methoxyphenyl) ethanol. Optimization of parameters (incubation period, pH, agitation speed, and temperature) enhances the yield .
Biocatalysis and Enzyme Engineering
These applications highlight the versatility of 4-Methylacetophenone across various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications. If you need further details or additional applications, feel free to ask! 😊🔬🌟 .
Propriétés
IUPAC Name |
1-(4-sulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBRPMOFJSFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901222 | |
| Record name | NoName_309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Mercaptophenyl)ethanone | |
CAS RN |
3814-20-8 | |
| Record name | 1-(4-sulfanylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)


![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)
![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)

![2-[(E)-4-(Dimethylamino)but-2-enoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3011075.png)


![3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B3011083.png)
